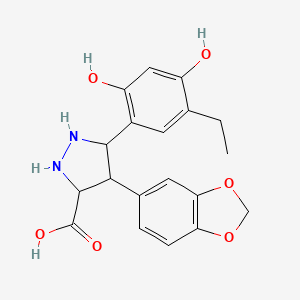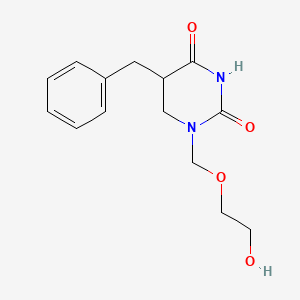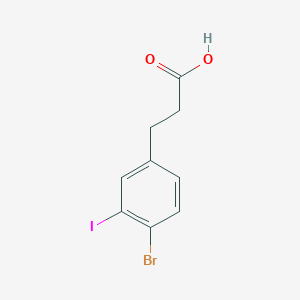![molecular formula C8H13NO2 B12330669 Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12330669.png)
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.
科学的研究の応用
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
- 2-Azabicyclo[3.2.1]octane
- 7-Oxabicyclo[2.2.1]heptane
Uniqueness
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure that includes a nitrogen atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for. Its ability to undergo a wide range of chemical reactions and its potential in drug design further highlight its uniqueness.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)5-2-3-9-7-4-6(5)7/h5-7,9H,2-4H2,1H3 |
InChIキー |
CHMZZHQTQNFWCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCNC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S)-3,5-dimethyl-1-[4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12330586.png)

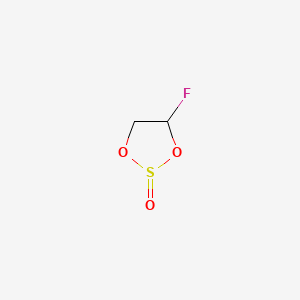

![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)

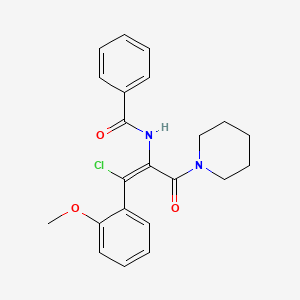
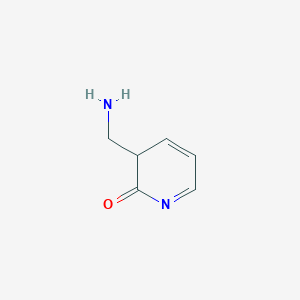

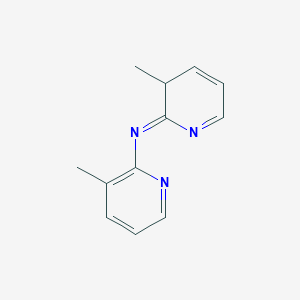
![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)
